[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2/c1-9(6-11)7-12-5-8-3-2-4-10(8)9/h8,11H,2-7H2,1H3/t8-,9+/m0/s1 . This code provides a textual representation of the compound’s molecular structure, including information about the placement and connectivity of atoms.It should be stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the search results.
Scientific Research Applications
Catalytic Hydrogenation
[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol plays a role in catalytic hydrogenation processes. Specifically, the hydrogenation of dihydrooxazines under mild conditions can produce dynamic mixtures of enamines and tetrahydro-2-furanamines, which are further transformable into 1,4-amino alcohols and dihydrofurans under different conditions (Sukhorukov et al., 2008).
Interaction with 4-Oxobutanoic Acids
The compound is involved in reactions with 4-oxobutanoic acids and their cyclic analogues, forming benzopyrroloxazine(one)s. This interaction provides valuable insight into the mechanisms of nucleophilic attack and the structure of the formed compounds (Amalʼchieva et al., 2022).
Photodimerization and Thermal Behavior
In the field of polymer chemistry, a related monomer with benzoxazine and coumarin rings demonstrates photodimerization upon exposure to UV light and exhibits specific thermal behaviors during the ring-opening reaction of the benzoxazine ring (Kiskan & Yagcı, 2007).
Green Synthesis Methodology
The compound is also central to a green synthesis methodology for producing racemic [(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol] derivatives. This process highlights the importance of regioselectivity and good substrate scope in chemical synthesis (Singh et al., 2015).
Synthesis of Fused Heterocyclic Compounds
The compound has been utilized in the cycloaddition reaction of cyclic imidates to produce new fused heterocyclic compounds. This reaction exemplifies its utility in creating complex molecular structures (Ihara et al., 2011).
Other Scientific Applications
Additional applications include its use in reactions with nucleophiles (Komarov et al., 2003), the formation of bicyclic N,O- and N,S-enaminals in alk-4-ynals reactions (Gvozdev et al., 2014), and its role in the synthesis of cyclic dipeptidyl ureas (Sañudo et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
[(4R,8aS)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(6-11)7-12-5-8-3-2-4-10(8)9/h8,11H,2-7H2,1H3/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVDZMNFQWOQNJ-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC2N1CCC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(COC[C@H]2N1CCC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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